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Compound of Interest

Compound Name: BMS-195614

Cat. No.: B1667229

Introduction

BMS-195614 is a potent and selective antagonist of the Retinoic Acid Receptor Alpha (RARQ).
The rationale for its investigation as a non-hormonal male contraceptive stems from the critical
role of retinoic acid signaling in spermatogenesis, a process heavily dependent on RARa.[1][2]
Genetic studies, including those on RARa knockout mice, have demonstrated that the absence
of RARa function leads to infertility due to significant disruption of spermatogenesis, closely
mimicking the effects of vitamin A deficiency.[3][4] Unlike pan-RAR antagonists that target
RARaq, 3, and y, a selective RARa antagonist like BMS-195614 was explored to minimize
potential side effects by targeting only the key receptor subtype essential for male fertility.[2]

These application notes provide an overview of BMS-195614, its mechanism of action, and
protocols for its use in animal models based on published research. It is important to note that
while potent in vitro, BMS-195614 has demonstrated poor oral bioavailability and limited
efficacy in disrupting spermatogenesis in mice at lower doses.[1][5]

Physicochemical Properties

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1667229?utm_src=pdf-interest
https://www.benchchem.com/product/b1667229?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3770188/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7401398/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10841505/
https://academic.oup.com/biolreprod/article/103/2/390/5871846
https://www.benchchem.com/product/b1667229?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7401398/
https://www.benchchem.com/product/b1667229?utm_src=pdf-body
https://www.benchchem.com/product/b1667229?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3770188/
https://www.apexbt.com/bms-195614.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667229?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Property Value Reference
Molecular Weight 448.51 g/mol

Formula C29H24N203

CAS Number 182135-66-6

Purity >98%

Solubility Soluble to 25 mM in DMSO

Storage Store at -20°C

Mechanism of Action

BMS-195614 functions as a competitive antagonist at the ligand-binding domain of RARa. In
the context of spermatogenesis, particularly in Sertoli and germ cells, retinoic acid (the active
metabolite of Vitamin A) binds to RARa. This binding event causes a conformational change,
leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins.
The entire complex then binds to Retinoic Acid Response Elements (RARES) on the DNA,
initiating the transcription of genes essential for germ cell differentiation and the progression of
spermatogenesis.[2]

BMS-195614, by occupying the binding site, prevents retinoic acid from activating the receptor.
This action inhibits the recruitment of coactivators and maintains the suppression of gene
transcription, thereby disrupting the carefully timed process of sperm development.
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Figure 1. Signaling pathway of RARa antagonism by BMS-195614.

Quantitative Data Summary
In Vitro Activity
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Compound Target Assay Type Value Reference
BMS-195614 RARa Ki 2.5nM [6]
ICs0
BMS-195614 RARa _ 500 nM [7]
(Antagonism)
ICs0
BMS-195614 RARB 5000 NM [7]

(Antagonism)

ICso
BMS-195614 RARy ] 10,000 nM [7]
(Antagonism)

In Vivo Studies (Oral Administration)

Outcome
Animal . on
Compound Dose Duration Reference
Model Spermatoge
nesis
Ineffective;

no disruption
_ 2 and 10 observed.
CD1 Mice BMS-195614 7 days _ [1][8]
mg/kg/day Testicular
weights were

normal.

No inhibition
) of
Mice BMS-195614  Oral Doses 1 month [5]
spermatogen

esis.

Effects on
spermatogen
] - esis were
Wistar Rats BMS-195614 75 mg/kg Not specified [1]
observed
(archived

data).
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Experimental Protocols

The following protocols are based on methodologies used in studies evaluating RAR
antagonists for male contraception. Despite the negative results for BMS-195614 at lower
doses, these protocols provide a framework for in vivo testing.

Protocol 1: Evaluation of Contraceptive Efficacy in Mice

Objective: To assess the effect of orally administered BMS-195614 on spermatogenesis and
fertility in adult male mice.

Materials:

« BMS-195614

e Vehicle (e.g., corn oil, 0.5% methylcellulose)

e Adult male CD1 mice (8-10 weeks old)

e Oral gavage needles

» Standard laboratory animal housing and care facilities
e Microscope and histology equipment

» Bouin's fixative or 10% neutral buffered formalin
Procedure:

¢ Animal Acclimation: Acclimate adult male CD1 mice to the housing facility for at least one
week prior to the experiment.

o Compound Preparation: Prepare a suspension of BMS-195614 in the chosen vehicle.
Sonication may be required to ensure a uniform suspension. Prepare fresh daily.

e Dosing Regimen:

o Divide mice into experimental groups (e.g., Vehicle Control, 2 mg/kg BMS-195614, 10
mg/kg BMS-195614). A minimum of n=5 per group is recommended.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b1667229?utm_src=pdf-body
https://www.benchchem.com/product/b1667229?utm_src=pdf-body
https://www.benchchem.com/product/b1667229?utm_src=pdf-body
https://www.benchchem.com/product/b1667229?utm_src=pdf-body
https://www.benchchem.com/product/b1667229?utm_src=pdf-body
https://www.benchchem.com/product/b1667229?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667229?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

o Administer the compound or vehicle daily via oral gavage for a set duration (e.g., 7 days,
28 days).[1][8]

o Monitor animals daily for any signs of toxicity, changes in behavior, or body weight.
o Endpoint Analysis:

o Tissue Collection: At the end of the treatment period (and at specified recovery time
points, e.g., 4 weeks post-treatment), euthanize the animals.

o Record body weight and testis weight.
o Dissect the testes and epididymides. One testis should be fixed for histological analysis.

o Sperm Counts: Mince the cauda epididymis in a known volume of appropriate buffer to
release sperm. Count sperm using a hemocytometer.

o Histological Analysis:
» Fix one testis in Bouin's solution or formalin overnight.
» Process the tissue for paraffin embedding.
» Section the testis (e.g., 5 um sections) and mount on slides.
» Perform standard Hematoxylin and Eosin (H&E) staining.

» Examine the seminiferous tubules for morphology, presence of all germ cell stages,
alignment of spermatids, and signs of germ cell loss or failure of sperm release.[1][2]

 Fertility Studies (Optional):

o Following the treatment period, co-house each treated male with two untreated, proven-
breeder female mice.

o Monitor females for pregnancies and litter size over several weeks to assess the
reversibility of any contraceptive effect.
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Figure 2. Experimental workflow for in vivo testing of BMS-195614.
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Discussion and Limitations

The primary challenge in using BMS-195614 for in vivo male contraception studies is its poor
pharmacokinetic profile.[1] Despite being a potent RARa antagonist in vitro, its low oral
bioavailability prevents it from reaching sufficient concentrations in the testes to exert a
pharmacological effect at doses comparable to other effective RAR antagonists.[1][8] Studies
have shown that oral administration to mice at doses up to 10 mg/kg for 7 days failed to inhibit
spermatogenesis.[1][8] While archived data indicated that a very high dose (75 mg/kg) could be
effective in rats, such a high dose is generally considered undesirable for contraceptive
development due to the increased risk of off-target effects and toxicity.[1]

For researchers wishing to use BMS-195614, it may serve as a useful in vitro tool or a negative
control in in vivo studies to highlight the importance of bioavailability for this class of
compounds. Further research could explore alternative delivery mechanisms or formulations to
improve its systemic exposure. However, for the purpose of inducing infertility via oral
administration, other compounds such as the pan-RAR antagonist BMS-189453 or the newer
RARa-selective antagonist YCT-529 have demonstrated greater promise.[8][9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols: BMS-195614 in Male
Contraception Animal Model Studies]. BenchChem, [2025]. [Online PDF]. Available at:
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for-male-contraception-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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